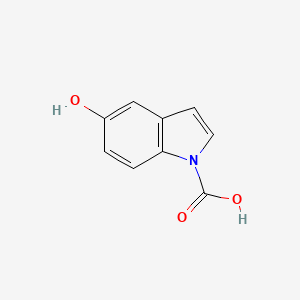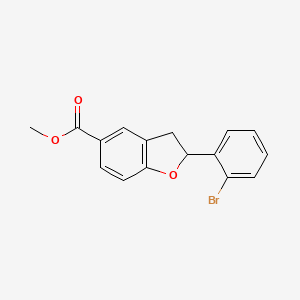
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This specific compound features a bromine atom attached to a phenyl ring, which is fused to a dihydro-benzofuran moiety, and a carboxylic acid methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester typically involves multiple steps:
Formation of Benzofuran Ring: The dihydro-benzofuran ring can be synthesized through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester: Lacks the bromine atom, which may result in different biological activities and reactivity.
2-(2-Chloro-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester:
Uniqueness
The presence of the bromine atom in 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
851777-30-5 |
|---|---|
Molekularformel |
C16H13BrO3 |
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
methyl 2-(2-bromophenyl)-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C16H13BrO3/c1-19-16(18)10-6-7-14-11(8-10)9-15(20-14)12-4-2-3-5-13(12)17/h2-8,15H,9H2,1H3 |
InChI-Schlüssel |
VWHHWLMRPXKRKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OC(C2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
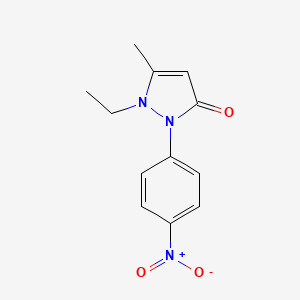

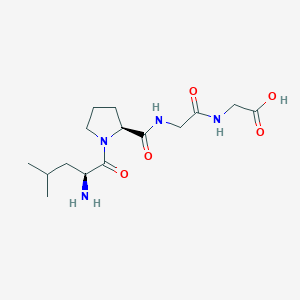
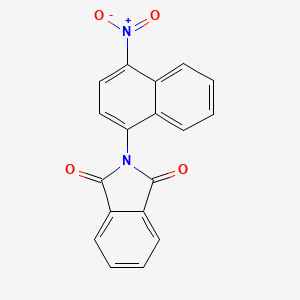
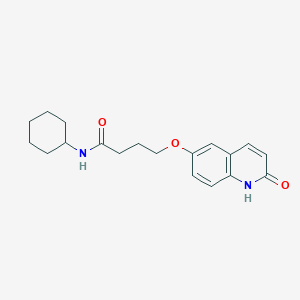
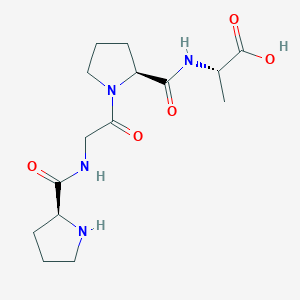

![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
